1-(3-Chloro-2-methylpropyl)-4-methylbenzene
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Overview
Description
1-(3-Chloro-2-methylpropyl)-4-methyl-benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloro-2-methylpropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the Lewis acid activates the alkyl halide, facilitating its attack on the aromatic ring of toluene.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpropyl)-4-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: The compound can undergo reduction reactions where the chlorine atom is replaced by hydrogen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.
Oxidation: KMnO4 or H2CrO4 in acidic or basic aqueous solutions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 1-(2-methylpropyl)-4-methyl-benzene derivatives.
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 1-(2-methylpropyl)-4-methyl-benzene.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-4-methyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylpropyl)-4-methyl-benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds or non-covalent interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: An intermediate used in the synthesis of various organic compounds.
4-Methylbenzyl chloride: A related compound with similar reactivity but different substitution patterns.
1-Chloro-3-methyl-2-butene: Another chlorinated alkene with comparable chemical properties.
Uniqueness
1-(3-Chloro-2-methylpropyl)-4-methyl-benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a benzene ring with a chlorinated alkyl group makes it a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C11H15Cl |
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Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
AJJNGNBHTCPYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CCl |
Origin of Product |
United States |
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